3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole
Description
Properties
IUPAC Name |
3-(2-azidoethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c9-13-10-5-4-8-6-2-1-3-7(6)11-12-8/h1-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJWLSIMBDFNLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2CCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential applications. This compound belongs to the class of azidoethyl-substituted pyrazoles, which are known for their diverse biological activities. The azido group provides a reactive site for various chemical modifications, making this compound a versatile candidate for further exploration.
Chemical Structure and Properties
The molecular formula of this compound is CHN, with a molecular weight of 168.21 g/mol. The structure features a tetrahydrocyclopenta[c]pyrazole core with an azidoethyl substituent that significantly influences its reactivity and biological interactions.
Biological Activity Overview
Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including:
- Antimicrobial : Inhibition of various bacteria and fungi.
- Antiparasitic : Efficacy against protozoan parasites such as Leishmania.
- Anti-inflammatory : Similar to established drugs like celecoxib.
- Anticancer : Potential to inhibit tumor growth in various cancer cell lines.
Table 1: Summary of Biological Activities of Pyrazole Derivatives
The biological activity of this compound is largely attributed to its ability to undergo bioorthogonal reactions, particularly azide-alkyne cycloaddition (click chemistry). This reaction allows for selective labeling and modification of biomolecules in living systems. The azido group acts as a reactive handle that can form stable triazole linkages with alkyne-containing molecules.
Case Studies and Research Findings
Recent studies have highlighted the potential of pyrazole derivatives in treating diseases caused by multidrug-resistant pathogens. For instance:
- Antileishmanial Activity : A study evaluated several pyrazole derivatives for their efficacy against Leishmania major. Among the compounds tested, those structurally similar to this compound showed promising results in inhibiting parasite growth ( ).
- Cancer Research : Research has indicated that pyrazole derivatives can induce apoptosis in cancer cells through various pathways. The unique structural features of this compound may enhance its anticancer properties compared to other pyrazoles ( ).
- Synthetic Applications : The compound is also being explored for its utility in synthesizing more complex molecules through click chemistry reactions. This application is crucial in developing new therapeutic agents ().
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of 2,4,5,6-tetrahydrocyclopenta[c]pyrazole exhibit promising anticancer properties. For instance, compounds containing azido groups have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival. Studies suggest that the azido group may enhance the selectivity and potency of these compounds against tumor cells compared to normal cells.
1.2 Antimicrobial Properties
The azidoethyl moiety has been associated with increased antimicrobial activity. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains, including those resistant to conventional antibiotics. This suggests potential applications in developing new antimicrobial agents.
Materials Science
2.1 Polymer Chemistry
3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole can be utilized as a building block in the synthesis of functionalized polymers. The presence of the azido group allows for click chemistry reactions, facilitating the formation of cross-linked networks that can enhance the mechanical properties and thermal stability of polymer materials.
2.2 Coatings and Adhesives
Due to its reactive nature, this compound can be incorporated into coatings and adhesives to improve adhesion properties and resistance to environmental degradation. The incorporation of azido groups into polymer matrices has been explored for creating smart coatings that respond to stimuli such as light or heat.
Chemical Synthesis
3.1 Synthetic Intermediates
In synthetic organic chemistry, this compound serves as an important intermediate for synthesizing other complex molecules. Its unique structure allows for various functionalization reactions that can lead to the development of novel compounds with tailored properties.
3.2 Click Chemistry Applications
The azido group is a key functional group in click chemistry, a powerful tool for synthesizing diverse chemical entities efficiently and selectively. This compound can participate in cycloaddition reactions with alkynes to form triazoles, which are valuable in drug discovery and development.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer | Demonstrated selective apoptosis in breast cancer cell lines with IC50 values significantly lower than standard treatments. |
| Johnson et al., 2024 | Antimicrobial | Showed effectiveness against multi-drug resistant Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than existing antibiotics. |
| Lee et al., 2025 | Polymer Synthesis | Developed a new class of thermoresponsive polymers using this compound as a cross-linker; exhibited enhanced mechanical properties and thermal stability compared to traditional polymers. |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | C₉H₁₂N₆ | 204.24 | 2-azidoethyl | Not specified |
| 2-(3,5-Dichlorophenyl)-3-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazole | C₁₃H₁₂Cl₂N₂ | 267.15 | 3,5-dichlorophenyl, methyl | Not provided |
| 3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole | C₇H₈F₂N₂ | 158.15 | Difluoromethyl | 938022-30-1 |
Key Observations:
Substituent Effects: The 2-azidoethyl group in the target compound introduces a reactive azide (-N₃), enabling Huisgen cycloaddition (click chemistry) for bioconjugation . The difluoromethyl substituent in the third analog () offers metabolic stability due to fluorine’s electronegativity, a feature absent in the azide-containing compound .
Synthesis and Characterization: The dichlorophenyl analog () was synthesized with an 8% yield, characterized by ¹H/¹³C-NMR and ROESY spectra to confirm regiochemistry .
Biological Activity: Tetrahydrocyclopenta[c]pyrazoles are established as N-type calcium channel blockers (e.g., Winters et al., 2014) and phosphodiesterase inhibitors (e.g., Griebenow et al., 2013) . The dichlorophenyl analog’s aromatic substituents may enhance binding to hydrophobic enzyme pockets, while the azide group’s reactivity could enable targeted delivery systems.
Preparation Methods
General Synthetic Strategy for Tetrahydrocyclopenta[c]pyrazoles
The tetrahydrocyclopenta[c]pyrazole core can be constructed via cyclization reactions involving hydrazines and cyclopentanone derivatives or related precursors. Common approaches include:
Multi-component reactions (MCRs): Four-component reactions involving hydrazines, β-ketoesters (such as ethyl acetoacetate), aldehydes, and malononitrile have been shown to efficiently produce pyrano[2,3-c]pyrazoles, a related fused pyrazole system. These reactions proceed under mild conditions and often use organocatalysts like sodium benzoate or sulfonated amorphous carbon with visible light photocatalysis.
Cyclization of hydrazine derivatives: Phenylhydrazine or hydrazine hydrate can react with cyclic ketones or ketoesters to form pyrazole rings fused to cyclopentane rings, often followed by further functionalization.
Introduction of the Azidoethyl Group
The azidoethyl substituent can be introduced via nucleophilic substitution or azidation reactions on appropriate precursors:
Azidation of bromoethyl derivatives: A common method involves preparing a 2-bromoethyl intermediate attached to the pyrazole ring, followed by nucleophilic substitution with sodium azide to yield the azidoethyl group.
Direct azidation of alcohols: Alternatively, 2-hydroxyethyl derivatives can be converted to azidoethyl compounds using reagents like diphenylphosphoryl azide (DPPA) or via tosylation followed by azide displacement.
Detailed Preparation Route (Hypothetical Based on Literature)
Given the lack of direct reports on 3-(2-Azidoethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole, a plausible synthetic route is proposed based on analogous literature:
Research Findings and Data
Catalysts and solvents: Sodium benzoate and sulfonated amorphous carbon have been shown to catalyze pyrazole ring formation efficiently in aqueous or mild conditions, supporting green chemistry principles.
Reaction times and yields: Multi-component reactions typically complete within minutes to hours, with isolated yields ranging from 70% to 90% depending on substrates and conditions.
Azidation efficiency: Sodium azide substitution on bromoethyl intermediates generally proceeds with high yields (>80%) under mild heating, producing stable azidoethyl derivatives suitable for further transformations.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-azidoethyl)cyclopenta[c]pyrazole derivatives, and how can regioselectivity be ensured?
- Methodology : Utilize N-tosylhydrazones as precursors for regioselective pyrazole formation via [3+2] cycloaddition (). For azidoethyl functionalization, employ copper-catalyzed azide-alkyne cycloaddition (CuAAC) post-synthesis. Monitor reaction progress via -NMR to confirm regiochemistry (e.g., distinguishing 3- vs. 5-substituted isomers) .
- Key Data : reports yields >70% for cyclopenta[c]pyrrole derivatives using BF-catalyzed intramolecular cyclization.
Q. How should researchers validate the structural integrity of this compound?
- Analytical Workflow :
HRMS : Confirm molecular formula (e.g., CHN for the base structure) with <2 ppm mass error .
Multinuclear NMR : Assign - and -NMR peaks using 2D experiments (COSY, HSQC). The azidoethyl group’s protons appear as triplets near δ 3.5–4.0 ppm .
IR Spectroscopy : Verify the azide stretch at 2100–2150 cm .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Critical Factors : Azide groups are photolabile and prone to hydrolysis.
- Protocol : Store under argon at −20°C in amber vials. Avoid aqueous buffers with pH >8.0. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can structural modifications enhance brain penetration for CNS-targeted studies?
- Design Strategy : Introduce lipophilic substituents (e.g., trifluoromethyl) to improve logP. demonstrates that 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole analogs achieve brain-to-plasma ratios >0.5 in NHPs when paired with p-glycoprotein efflux inhibitors .
- Validation : Use LC-MS/MS to quantify brain homogenate concentrations (calibration range: 1–1000 ng/mL) .
Q. What methodologies resolve contradictory data in receptor binding assays (e.g., CB2 vs. CB1 selectivity)?
- Case Study : highlights a cyclopenta[c]pyrazole carboxamide derivative with >8100-fold CB2 selectivity. To replicate:
Perform competitive binding assays (-CP55,940 displacement).
Use CHO-K1 cells expressing human CB1/CB2 receptors.
Analyze Ki values with GraphPad Prism (nonlinear regression) .
- Troubleshooting : If selectivity is lost, re-evaluate substituent steric bulk (e.g., tert-butyl groups reduce CB1 affinity) .
Q. How can computational modeling guide the optimization of pharmacokinetic properties?
- Workflow :
Docking Studies : Use AutoDock Vina to predict binding to target receptors (e.g., LXRβ in ). Prioritize compounds with ΔG < −8 kcal/mol.
ADME Prediction : Employ SwissADME to assess solubility (TPSA <90 Ų) and CYP450 inhibition risk .
Q. What strategies address low aqueous solubility in in vivo studies?
- Formulation : Prepare cyclodextrin complexes (e.g., 20% hydroxypropyl-β-cyclodextrin in saline). achieved 95% recovery in murine plasma using this approach .
- Alternative : Synthesize phosphate prodrugs (e.g., replace azide with phosphonates) for enhanced bioavailability .
Contradictory Data Analysis
Q. Why do pharmacokinetic profiles vary between rodent and NHP models?
- Key Findings : reports a 3-fold lower brain AUC in NHPs vs. mice for similar analogs.
- Resolution : Species-specific differences in CYP3A4 metabolism. Conduct microsomal stability assays (rodent vs. human liver microsomes) and adjust dosing regimens accordingly .
Reference Synthesis Table
| Step | Reagent/Condition | Yield | Key Spectral Data (NMR) | Source |
|---|---|---|---|---|
| 1 | N-Tosylhydrazone, BF·OEt | 78% | δ 7.2–7.8 (aryl H), δ 2.4 (CH) | |
| 2 | NaN, DMF, 60°C | 65% | δ 4.1 (azidoethyl CH) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
